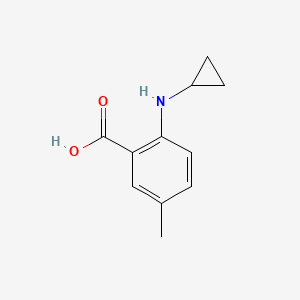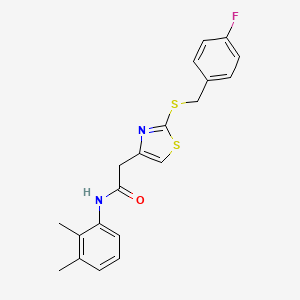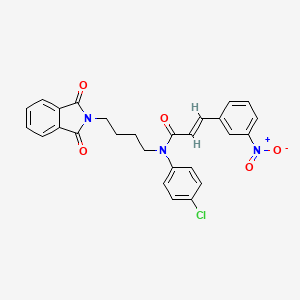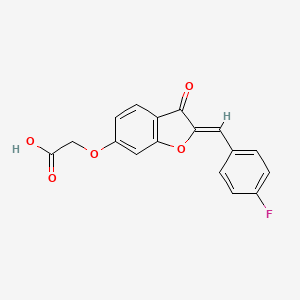![molecular formula C15H9N5O2S B2512888 6-(4-nitrophényl)-3-phényl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 77712-52-8](/img/structure/B2512888.png)
6-(4-nitrophényl)-3-phényl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their wide bioactivities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate precursors under specific conditions . For instance, a series of novel 6-sulfonyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives were designed and synthesized .Molecular Structure Analysis
The molecular structure of these compounds can be characterized using various spectroscopic techniques such as IR, 1H-NMR, and MS . The structure is also analyzed using density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can lead to the formation of various derivatives . For example, a number of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using various computational methods. For example, the nonlinear optical (NLO) properties of similar compounds have been investigated using DFT calculations .Applications De Recherche Scientifique
Activité Antibactérienne
Les dérivés de 1,3,4-thiadiazole, qui incluent le composé 6-(4-nitrophényl)-3-phényl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, ont été étudiés pour leur activité antibactérienne . Ils se sont avérés avoir un effet inhibiteur sur diverses souches bactériennes telles que Klebsiella pneumoniae et Staphylococcus hominis .
Activité Antifongique
En plus de leurs propriétés antibactériennes, ces composés ont également montré une activité antifongique. Ils ont été testés contre Candida albicans ATCC 26555 et ont montré des résultats prometteurs .
Liaison à l'ADN
L'interaction de ces molécules avec l'ADN de thymus de veau (CT-ADN) a été étudiée . Comprendre comment ces composés interagissent avec l'ADN peut fournir des informations précieuses sur leurs applications potentielles dans la recherche génétique et la thérapie.
Agents Anti-Tuberculeux
Certains 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles ont été étudiés comme agents anti-tuberculeux potentiels . Ils ciblent la Shikimate déshydrogénase, une protéine essentielle pour la biosynthèse du produit final du chorismate, ce qui en fait des candidats prometteurs pour la découverte et le développement de nouveaux agents anti-TB .
Matériaux Énergétiques
Des composés basés sur des squelettes triazoliques hétérocycliques fusionnés, qui incluent les 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, ont été synthétisés et étudiés comme matériaux énergétiques potentiels .
Chimie Pharmaceutique
Les thiadiazines, qui incluent le composé this compound, jouent un rôle essentiel dans la chimie pharmaceutique . Elles sont connues sous le nom de médicaments sulfa, comme l'argent de sulfadiazine, utilisé pour traiter les infections brûlantes, la sulfacetamide pour les infections oculaires et la dapsone pour la lèpre .
Mécanisme D'action
Target of Action
The primary targets of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are enzymes and receptors in the biological system . The compound is capable of binding with a variety of these targets, which allows it to exhibit a wide range of biological activities .
Mode of Action
6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole interacts with its targets by inhibiting the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The compound’s interaction with its targets leads to changes in the biological system, resulting in its various pharmacological effects .
Biochemical Pathways
The affected pathways of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involve the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . The downstream effects of these pathways include the generation of prostaglandins that are involved in gastrointestinal mucosal protection and inflammation .
Result of Action
The molecular and cellular effects of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole’s action include significant anti-inflammatory and analgesic activities . Some of the synthesized compounds have also shown ulcerogenic and lipid peroxidation activities .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit significant anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .
Cellular Effects
The cellular effects of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are largely attributed to its interactions with various enzymes and proteins. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . Furthermore, it has been shown to have an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
Molecular Mechanism
The molecular mechanism of action of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves bonding and hydrophobic interactions with key amino acid residues . This interaction is believed to disrupt processes related to DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been observed to change over time. Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities
Dosage Effects in Animal Models
The effects of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in animal models vary with different dosages. Selected compounds exhibiting promising efficacies revealed median effective dose (ED 50) values ranging from 7.62–28.71 mg/kg in four behavioral assays of allodynia and hyperalgesia .
Metabolic Pathways
It is known that the anti-inflammatory activity of similar compounds is mediated chiefly through the inhibition of the biosynthesis of prostaglandins .
Transport and Distribution
The mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Propriétés
IUPAC Name |
6-(4-nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O2S/c21-20(22)12-8-6-11(7-9-12)14-18-19-13(16-17-15(19)23-14)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBCCNFCHMCLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2512806.png)



![N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide](/img/structure/B2512812.png)
![3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2512815.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2512820.png)
![Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2512821.png)
![Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2512823.png)

![N-(2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2512826.png)


